![molecular formula C17H13N3O2 B13707878 3-[[4-(3-Pyridazinyl)phenyl]amino]benzoic Acid](/img/structure/B13707878.png)
3-[[4-(3-Pyridazinyl)phenyl]amino]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022806 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Méthodes De Préparation
The preparation of MFCD33022806 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The preparation method is designed to be simple and suitable for industrial-scale production .
Analyse Des Réactions Chimiques
MFCD33022806 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Applications De Recherche Scientifique
MFCD33022806 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, it is explored for its therapeutic potential and its role in drug development. Industrial applications include its use in the production of materials and chemicals with specific properties .
Mécanisme D'action
The mechanism of action of MFCD33022806 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific pathways involved. The detailed mechanism of action is still under investigation, but it is believed to involve multiple steps and interactions at the molecular level .
Comparaison Avec Des Composés Similaires
MFCD33022806 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they may differ in their reactivity, stability, and applications. Some similar compounds include those with similar molecular structures or those that participate in similar types of reactions. The comparison helps to understand the distinct properties and advantages of MFCD33022806 .
Propriétés
Formule moléculaire |
C17H13N3O2 |
|---|---|
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
3-(4-pyridazin-3-ylanilino)benzoic acid |
InChI |
InChI=1S/C17H13N3O2/c21-17(22)13-3-1-4-15(11-13)19-14-8-6-12(7-9-14)16-5-2-10-18-20-16/h1-11,19H,(H,21,22) |
Clé InChI |
GUKRFAKAHBETAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)C3=NN=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


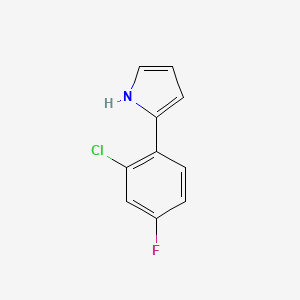
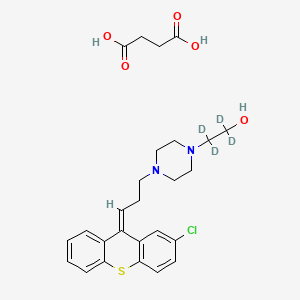
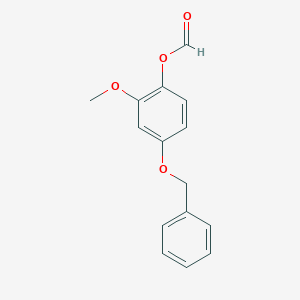
![Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B13707833.png)


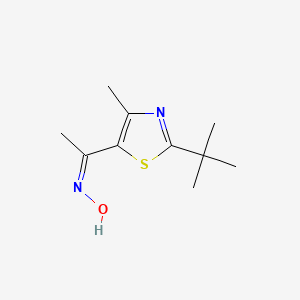
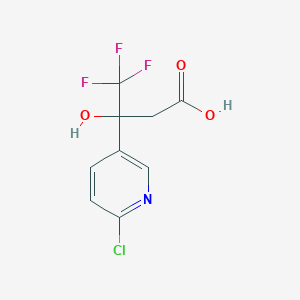
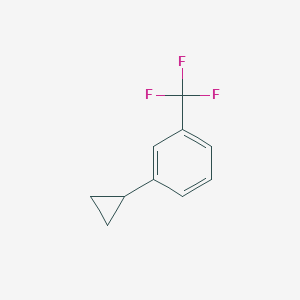



![8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13707882.png)

